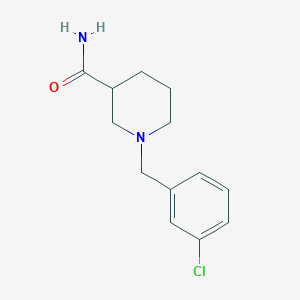
1-(3-chlorobenzyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-3-piperidinecarboxamide, also known as CPP, is a compound that has been of interest to researchers for its potential use in the field of neuroscience. CPP is a synthetic compound that has been found to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor found in the brain. Additionally, this paper will list future directions for research on CPP.
Mecanismo De Acción
1-(3-chlorobenzyl)-3-piperidinecarboxamide acts as a competitive antagonist at the NMDA receptor. It binds to the receptor at the same site as the neurotransmitter glutamate, preventing glutamate from binding and activating the receptor. This blockade of the NMDA receptor has been found to have a number of physiological effects.
Biochemical and Physiological Effects:
Blocking the NMDA receptor with 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to have a number of physiological effects. For example, 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to impair learning and memory in rats. Additionally, 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to have anxiogenic effects, meaning it increases anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorobenzyl)-3-piperidinecarboxamide in lab experiments is its selectivity for the NMDA receptor. Because it only blocks this receptor, researchers can study the specific effects of NMDA receptor blockade without affecting other neurotransmitter systems. However, one limitation of using 1-(3-chlorobenzyl)-3-piperidinecarboxamide is that it has a relatively short half-life, meaning it is quickly metabolized and eliminated from the body.
Direcciones Futuras
There are a number of future directions for research on 1-(3-chlorobenzyl)-3-piperidinecarboxamide. One area of interest is the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, researchers may investigate the potential therapeutic uses of 1-(3-chlorobenzyl)-3-piperidinecarboxamide in these and other disorders. Another area of research could be the development of new compounds based on 1-(3-chlorobenzyl)-3-piperidinecarboxamide that have improved pharmacokinetic properties and selectivity for the NMDA receptor. Finally, researchers may continue to investigate the biochemical and physiological effects of NMDA receptor blockade with 1-(3-chlorobenzyl)-3-piperidinecarboxamide to better understand the role of this receptor in normal and pathological processes.
Métodos De Síntesis
The synthesis of 1-(3-chlorobenzyl)-3-piperidinecarboxamide was first described in a patent filed by Merck & Co. in 1988. The synthesis involves the reaction of 3-chlorobenzylamine with piperidine-3-carboxylic acid followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the desired 1-(3-chlorobenzyl)-3-piperidinecarboxamide product.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzyl)-3-piperidinecarboxamide has been used extensively in neuroscience research as a tool to study the NMDA receptor. The NMDA receptor is involved in many important physiological processes, including learning and memory. 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to selectively block the NMDA receptor, allowing researchers to study the role of this receptor in various physiological processes.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-5-1-3-10(7-12)8-16-6-2-4-11(9-16)13(15)17/h1,3,5,7,11H,2,4,6,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBBSBKGPNYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-{[3-(1H-1,2,3-benzotriazol-1-yl)propyl]amino}-1-piperidinyl)phenyl]-4-phenylbutanamide](/img/structure/B4883421.png)
![2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4883434.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4883442.png)

![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
![2-amino-6'-bromo-5'-methyl-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4883466.png)

![3-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4883488.png)
![N-(2-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4883492.png)
![3-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4883499.png)
![1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B4883506.png)
![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinamine trifluoroacetate](/img/structure/B4883514.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(tetrahydro-2-furanylmethyl)ethanediamide]](/img/structure/B4883519.png)
